2-{1-[4-(Hexyloxy)benzoyl]piperidin-4-yl}-1,3-benzoxazole
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Overview
Description
2-{1-[4-(Hexyloxy)benzoyl]piperidin-4-yl}-1,3-benzoxazole is a complex organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a hexyloxybenzoyl group attached to a piperidinyl-benzoxazole structure. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(Hexyloxy)benzoyl]piperidin-4-yl}-1,3-benzoxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.
Attachment of the Hexyloxybenzoyl Group: The final step involves the acylation of the piperidinyl-benzoxazole intermediate with 4-(hexyloxy)benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-{1-[4-(Hexyloxy)benzoyl]piperidin-4-yl}-1,3-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
2-{1-[4-(Hexyloxy)benzoyl]piperidin-4-yl}-1,3-benzoxazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[4-(Hexyloxy)benzoyl]piperidin-4-yl}-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, it may interact with DNA or proteins to exert its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-{1-[4-(Methoxy)benzoyl]piperidin-4-yl}-1,3-benzoxazole: Similar structure with a methoxy group instead of a hexyloxy group.
2-{1-[4-(Ethoxy)benzoyl]piperidin-4-yl}-1,3-benzoxazole: Similar structure with an ethoxy group instead of a hexyloxy group.
Uniqueness
The uniqueness of 2-{1-[4-(Hexyloxy)benzoyl]piperidin-4-yl}-1,3-benzoxazole lies in its hexyloxybenzoyl group, which may confer distinct biological activities and physicochemical properties compared to its analogs. This structural variation can influence the compound’s solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C25H30N2O3 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(4-hexoxyphenyl)methanone |
InChI |
InChI=1S/C25H30N2O3/c1-2-3-4-7-18-29-21-12-10-20(11-13-21)25(28)27-16-14-19(15-17-27)24-26-22-8-5-6-9-23(22)30-24/h5-6,8-13,19H,2-4,7,14-18H2,1H3 |
InChI Key |
AOISGNXXTOUHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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